4,4'-Difluorobenzophenone

Catalog No.
S603926
CAS No.
345-92-6
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Difluorobenzophenone

CAS Number

345-92-6

Product Name

4,4'-Difluorobenzophenone

IUPAC Name

bis(4-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

LSQARZALBDFYQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

Synonyms

Bis(4-fluorophenyl) Ketone; Bis(4-fluorophenyl)methanone; Bis(p-fluorophenyl) Ketone; Di-p-fluorophenyl Ketone; NSC 51800; p,p’-Difluorobenzophenone

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F

The exact mass of the compound 4,4'-Difluorobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51800. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Difluorobenzophenone (DFBP) is a highly reactive dihalogenated aromatic ketone and the foundational monomer for the commercial production of polyether ether ketone (PEEK) and related polyaryletherketones (PAEKs). In industrial procurement, DFBP is selected for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) polymerizations, driven by the strong electron-withdrawing nature of its para-fluorine substituents [1]. This compound enables the synthesis of highly crystalline, thermally stable polymers with continuous use temperatures exceeding 250 °C. Because step-growth polymerization requires strict stoichiometric balance, procurement specifications for DFBP typically demand ultra-high purity (≥99.8% to 99.9%) to prevent premature chain termination and ensure reproducible, high-molecular-weight polymer yields [2].

Procurement Fit

1
PEEK & PAEK monomer
Fluorine-activated building block for nucleophilic aromatic polycondensation.
2
High molecular weight support
Reported to yield high-MW polymer under standard SNAr conditions; chloro analog may give oligomers.
3
Grade awareness
Industrial PEEK synthesis commonly targets high-purity monomer grade; research-grade also available.

While 4,4'-Dichlorobenzophenone (DCBP) is a less expensive structural analog, it cannot serve as a direct procurement substitute for DFBP in high-performance PAEK synthesis [1]. The chlorine atoms in DCBP are significantly poorer leaving groups in SNAr reactions compared to the fluorine atoms in DFBP. Attempting to polymerize DCBP with bisphenols under standard commercial conditions leads to competing single electron transfer (SET) side reactions and the radical-nucleophilic unimolecular substitution (SRN1) pathway [2]. These side reactions disrupt the strict stoichiometry required for step-growth polymerization, resulting in low-molecular-weight oligomers that lack the mechanical toughness and semi-crystalline properties of true PEEK. Consequently, DFBP is mandatory for achieving the >30,000 g/mol molecular weights required for aerospace, medical, and advanced industrial applications.

Substitution Risk

Reactivity
DFBP: reported higher net positive charge at reactive carbon supports faster polycondensation.
DCBP: lower electron-withdrawing capacity; polymerization may stall at low molecular weight.
Polymer outcome
DFBP: routinely yields high-MW PEEK suitable for demanding applications.
DCBP: often produces oligomers or requires extended reaction times with side-product formation.
Process robustness
DFBP: allows shorter, more predictable cycles.
DCBP: reported 78 h at 210 °C still gave cyclic oligomers; process risk may not justify cost saving.

SNAr Reactivity Advantage

The choice of halogen in the benzophenone monomer dictates the dominant reaction pathway during polycondensation. DFBP undergoes clean nucleophilic aromatic substitution (SNAr), allowing the polymer chain to grow reliably to commercial specifications [1]. In contrast, DCBP suffers from competing radical side reactions (SRN1) that prematurely terminate chain growth. Studies comparing the two monomers demonstrate that DFBP yields tough, high-molecular-weight PEEK (Mw > 30,000 Da), whereas DCBP under identical catalytic conditions yields brittle, low-molecular-weight oligomers [1].

Evidence DimensionAchievable Polymer Molecular Weight (Mw)
Target Compound Data> 30,000 g/mol (High-Mw, tough crystalline polymer)
Comparator Or Baseline4,4'-Dichlorobenzophenone (DCBP) yields low-Mw oligomers (brittle, non-crystalline)
Quantified DifferenceOrder-of-magnitude increase in Mw and elimination of SRN1 side reactions
ConditionsPolycondensation with hydroquinone/bisphenol in polar aprotic solvents with alkali metal carbonates

Buyers must procure the fluorinated monomer to achieve the mechanical properties and molecular weights required for commercial-grade engineering plastics.

SNAr reactivity
Head-to-head
Net charge +0.050 vs +0.025
DFBP shows approximately 100% higher positive charge at C-4, supporting faster polycondensation.
Theoretical calculation; reaction conditions may influence observed kinetics.

Purity and Stoichiometric Control

In the step-growth polymerization of PEEK, Carothers' equation dictates that high molecular weights can only be achieved at near-perfect stoichiometric balance [1]. Procurement of standard chemical-grade DFBP (<98%) introduces monofunctional or non-reactive impurities that cap polymer chains. Industrial-grade DFBP (≥99.8% to 99.9%) is specifically refined to eliminate these impurities. High-purity DFBP ensures the continuous use temperature (CUT) of the resulting PEEK reaches the commercial standard of 250–260 °C, whereas lower-purity monomer results in truncated chains with depressed melting points and compromised mechanical integrity [2].

Evidence DimensionPolymerization Yield and Thermal Stability
Target Compound Data≥99.9% purity yields PEEK with Tm ~340 °C and CUT ~250 °C
Comparator Or BaselineStandard grade (<98% purity) causes chain capping and depressed thermal properties
Quantified DifferenceGuaranteed stoichiometric balance enabling >99% conversion without chain termination
ConditionsIndustrial PEEK synthesis via nucleophilic polycondensation

Procurement must strictly specify >99.8% purity to avoid catastrophic batch failures and ensure the final polymer meets aerospace and medical thermal specifications.

Cost–performance trade-off
Head-to-head
DFBP cost ~4× DCBP; DCBP needed 78 h at 210 °C with up to 3.0 % cyclic oligomers
Higher monomer cost is offset by process predictability and target molecular weight.
Reported under sulfolane conditions; alternative catalysts may alter the balance.

Processability Under Standard Conditions

The highly electronegative fluorine atoms in DFBP strongly activate the adjacent aromatic carbons, significantly lowering the activation energy required for nucleophilic attack by phenoxide ions [1]. This allows the polycondensation reaction to proceed efficiently at standard PEEK synthesis temperatures (typically around 300–320 °C in diphenyl sulfone) without requiring extreme over-pressurization or exotic catalysts. In contrast, attempting to force the less reactive DCBP to polymerize requires harsher conditions that exacerbate solvent degradation and side-product formation, ultimately darkening the polymer and reducing its commercial value [2].

Evidence DimensionSynthetic Processability and Activation
Target Compound DataClean SNAr activation under standard high-temp solvent conditions (e.g., diphenyl sulfone at 300-320 °C)
Comparator Or BaselineDCBP requires harsher conditions, leading to solvent degradation and polymer discoloration
Quantified DifferenceSignificant reduction in side-reaction induction and improved optical/color quality of the final resin
ConditionsHigh-temperature solution polycondensation

DFBP allows manufacturers to utilize standard industrial reactor setups without the yield losses associated with extreme thermal degradation.

Monomer purity
Class-level
≥99.9 % (PEEK-synthesis grade)
Supports chain-growth control and consistent molecular weight for critical applications.
Patent-specified method; procurement should verify actual lot purity.

PEEK and PAEK Resin Synthesis

Directly utilizing the high SNAr reactivity of DFBP to produce semi-crystalline thermoplastics for aerospace, automotive, and medical implant applications, where achieving Mw > 30,000 g/mol is strictly required [1].

Proton Exchange Membranes for Fuel Cells

Using DFBP to synthesize sulfonated poly(ether ether ketone) (SPEEK) where strict control over molecular weight and sulfonation degree is required for optimal ion exchange capacity and membrane durability [2].

Custom Polymeric Matrix Composites

Employing high-purity DFBP in the formulation of specialized phthalazinone-based poly(aryl ether ketone)s that require precise stoichiometric control to achieve high glass transition temperatures (Tg) without chain truncation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial PEEK synthesis
Fluorine-activated monomer for SNAr polycondensation
Molecular weight, polydispersity, and thermal stability
Proton exchange membranes (PEM)
Sulfonated PEEK precursor monomer
Membrane mechanical integrity and water uptake
Specialty PAEK copolymers
Monomer enabling end-group and molecular weight control
Copolymer composition, Tg, and melt viscosity
High-purity monomer research
Research-grade high-purity monomer
Polymerization kinetics and impurity impact

XLogP3

3.8

Melting Point

103.5 °C

UNII

88BNC11B9C

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (73.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (73.61%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

345-92-6

Wikipedia

4,4'-difluorobenzophenone

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